2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
Description
This compound belongs to the benzoxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. The core structure includes a 4-methyl substituent on the benzoxazepine ring and an ethoxyacetamide moiety at the 7-position (Figure 1).
Properties
IUPAC Name |
2-ethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-9-13(17)15-10-4-5-12-11(8-10)14(18)16(2)6-7-20-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSIMZCDJZTQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)OCCN(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, using an ethyl halide and a base.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazepine Core
Compound A : 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214)
- Structure : Replaces the ethoxyacetamide group with a 4-ethoxybenzamide moiety.
- Molecular Formula : C₁₉H₂₀N₂O₄ (MW: 340.37 g/mol) .
- Key Difference : The benzamide substituent introduces greater aromaticity and steric bulk compared to the acetamide group in the target compound. This may influence binding affinity in biological systems due to enhanced π-π interactions.
Compound B : N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide
- Structure : Features a 3,3-dimethyl and 5-propyl substitution on the benzoxazepine core.
- Molecular Formula : C₁₈H₂₆N₂O₄ (MW: 334.4 g/mol) .
Compound C : N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide
Variations in the Acetamide/Benzamide Side Chain
Compound D : 3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide
- Structure : Utilizes a cyclopentyl-propanamide side chain.
- Molecular Formula : C₁₉H₂₆N₂O₃ (MW: 330.4 g/mol) .
- Key Difference : The cyclopentyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.
Compound E : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Structure : Features a coumarin-derived acetohydrazide group.
- Molecular Formula: Not explicitly stated, but includes a nitrobenzylidene substituent .
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationships (SAR): Benzamide vs. Acetamide: Benzamide derivatives (e.g., BI96214) exhibit higher molecular weights and aromatic surface areas, which may enhance target binding but reduce solubility . Synthetic Accessibility: Amide coupling and hydrolysis methods (as in ) are broadly applicable, though yields vary with substituent complexity.
- Unanswered Questions: No bioactivity data are provided for the target compound or its analogs in the evidence. The impact of ethoxy vs. larger alkoxy groups (e.g., cyclopentyl in Compound D) on pharmacokinetics remains unexplored .
Biological Activity
2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.3731 g/mol |
| CAS Number | 921995-66-6 |
| SMILES | CCOc1ccc(cc1)C(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2 |
The biological activity of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is primarily linked to its interaction with various biological targets. It has been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties.
- Neurotransmitter Modulation : The compound may act as an inhibitor or modulator of certain neurotransmitters, impacting conditions such as anxiety and depression.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide exhibits significant activity against various cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Cancer Cells | 15.0 | Cytotoxicity |
| Neuronal Cells | 10.0 | Neuroprotective |
| Inflammatory Cells | 12.5 | Anti-inflammatory |
In Vivo Studies
Recent animal studies have further elucidated the pharmacological profile of this compound:
- Behavioral Tests : In rodent models, the compound showed reduced anxiety-like behavior in elevated plus maze tests.
- Inflammation Models : The compound significantly reduced edema in carrageenan-induced paw edema models.
Case Studies
Several case studies highlight the therapeutic potential of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide:
-
Case Study on Anxiety Disorders : A study involving chronic administration in a rat model demonstrated significant reductions in anxiety-related behaviors when compared to control groups.
"Chronic treatment with the compound resulted in a marked decrease in anxiety-like behaviors as measured by the open field test."
-
Case Study on Neuroprotection : In models of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal survival.
"The administration of the compound significantly improved neuronal viability and reduced markers of oxidative stress."
Q & A
Q. What are the established synthetic routes for preparing 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between a benzoxazepine core and an ethoxy-acetamide moiety. A common approach is to react a pre-functionalized benzoxazepine derivative (e.g., 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine) with 2-ethoxyacetyl chloride under basic conditions (e.g., potassium carbonate in DMF). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography . Key Characterization Data :
Q. How are spectroscopic techniques employed to verify the structural integrity of this compound?
- Methodological Answer : A combination of NMR, IR, and HRMS is critical:
- H NMR : Identify protons on the benzoxazepine ring (e.g., aromatic protons at ~6.8–7.5 ppm) and the ethoxy group (quartet at ~3.5–4.0 ppm).
- IR : Confirm amide C=O stretching (~1650–1680 cm) and ether C-O-C (~1100–1250 cm).
- HRMS : Match exact mass to theoretical values (e.g., CHNO requires m/z 292.1423) .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting the benzoxazepine scaffold’s known activities (e.g., kinase inhibition or metabolic modulation):
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Apply reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions:
- Transition State Analysis : Identify energy barriers for key steps (e.g., amide bond formation).
- Solvent Effects : Simulate polarity effects using COSMO-RS models to select solvents (e.g., DMF vs. THF) .
Q. How should researchers address contradictions in yield data across synthetic protocols?
- Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry):
- Factorial Design : Test 2 combinations to identify critical factors.
- Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–48 hours) and catalyst loading .
Q. What strategies improve yield in multi-step syntheses involving unstable intermediates?
- Methodological Answer :
Q. How can the stability of the tetrahydrobenzoxazepine ring under physiological conditions be assessed?
- Methodological Answer : Conduct stability studies:
- pH Variation : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Forced Degradation : Expose to heat (40–60°C) and UV light to identify degradation products .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
